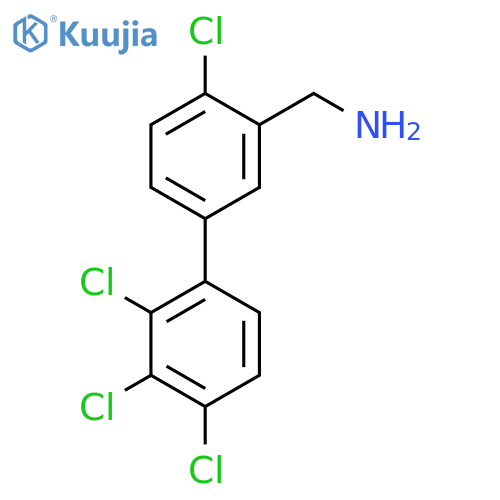Cas no 1361539-82-3 (C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine)

C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine 化学的及び物理的性質
名前と識別子
-
- C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine
-
- インチ: 1S/C13H9Cl4N/c14-10-3-1-7(5-8(10)6-18)9-2-4-11(15)13(17)12(9)16/h1-5H,6,18H2
- InChIKey: LHDQKJOWIUAENL-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1CN)C1C=CC(=C(C=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 276
- XLogP3: 5.3
- トポロジー分子極性表面積: 26
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005878-1g |
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine |
1361539-82-3 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
| Alichem | A011005878-500mg |
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine |
1361539-82-3 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011005878-250mg |
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine |
1361539-82-3 | 97% | 250mg |
494.40 USD | 2021-07-05 |
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamineに関する追加情報
Introduction to C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine (CAS No. 1361539-82-3)
C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine (CAS No. 1361539-82-3) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the class of chlorinated biphenyls, which are known for their stability and resistance to degradation. The presence of multiple chlorine atoms in the biphenyl ring system imparts specific chemical and biological characteristics that make it an intriguing subject for research.
The molecular structure of C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine consists of a biphenyl core with four chlorine substituents and a methylamine group attached to one of the phenyl rings. This arrangement results in a highly lipophilic molecule with potential interactions with various biological systems. Recent studies have explored the physicochemical properties, environmental behavior, and biological effects of this compound, providing valuable insights into its behavior and potential applications.
In terms of physicochemical properties, C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine exhibits high stability under various conditions, including thermal and chemical stability. Its lipophilicity is a key factor in its ability to penetrate biological membranes, which is crucial for understanding its potential pharmacological activities. The compound's solubility in organic solvents and its low solubility in water further contribute to its unique behavior in different environments.
Environmental studies have shown that chlorinated biphenyls, including C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine, can persist in the environment for extended periods due to their resistance to biodegradation. This persistence raises concerns about their potential accumulation in ecosystems and their impact on wildlife. However, recent advancements in environmental monitoring techniques have enabled more accurate tracking of these compounds, providing valuable data for risk assessment and management strategies.
From a pharmacological perspective, C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine has been investigated for its potential therapeutic applications. Preliminary studies have suggested that this compound may exhibit neuroprotective properties due to its ability to interact with specific receptors in the central nervous system. These interactions could potentially modulate neurotransmitter release and signaling pathways, offering new avenues for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Furthermore, the compound's lipophilic nature makes it an attractive candidate for drug delivery systems designed to target specific tissues or cells. Research into targeted drug delivery has shown that compounds with high lipophilicity can be effectively encapsulated in liposomes or nanoparticles, enhancing their bioavailability and reducing side effects. This approach has significant implications for improving the efficacy of therapeutic interventions.
In addition to its potential therapeutic applications, C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine has also been studied for its use as a model compound in chemical synthesis and materials science. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules with diverse functionalities. The ability to modify the biphenyl core and the methylamine group through various chemical reactions opens up numerous possibilities for developing new materials with tailored properties.
The safety profile of C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine is an important consideration in both research and practical applications. While chlorinated biphenyls have historically been associated with environmental and health concerns, modern synthetic methods have allowed for the production of this compound under controlled conditions that minimize environmental impact. Rigorous safety assessments are conducted to ensure that any potential risks are thoroughly evaluated and managed.
In conclusion, C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine (CAS No. 1361539-82-3) is a multifaceted compound with a wide range of potential applications in chemistry, pharmacology, and materials science. Ongoing research continues to uncover new insights into its properties and behavior, highlighting its significance as a subject of scientific inquiry. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing various fields of study.
1361539-82-3 (C-(4,2',3',4'-Tetrachlorobiphenyl-3-yl)-methylamine) Related Products
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)
- 2034325-34-1(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide)
- 2172634-22-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-methylbut-2-enoic acid)
- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)




